7-(2-chlorophenyl)-4-(thiophene-2-carbonyl)-1,4-thiazepane
Description
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS2/c17-13-5-2-1-4-12(13)14-7-8-18(9-11-21-14)16(19)15-6-3-10-20-15/h1-6,10,14H,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKHZMZTCRJGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-4-(thiophene-2-carbonyl)-1,4-thiazepane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorophenyl)-4-(thiophene-2-carbonyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Biological Activities
Compounds containing thiazepane structures have been reported to exhibit various biological activities. The unique combination of functional groups in 7-(2-chlorophenyl)-4-(thiophene-2-carbonyl)-1,4-thiazepane suggests several potential applications:
Antimicrobial Activity
Studies indicate that thiazepane derivatives can possess significant antimicrobial properties. The specific interactions of 7-(2-chlorophenyl)-4-(thiophene-2-carbonyl)-1,4-thiazepane with bacterial targets warrant further investigation through pharmacological studies.
Anticancer Properties
Research into related compounds has shown promise in anticancer activity. The unique structure may allow for interaction with critical cellular pathways involved in cancer proliferation.
Neuroprotective Effects
Similar compounds have demonstrated neuroprotective effects, suggesting that 7-(2-chlorophenyl)-4-(thiophene-2-carbonyl)-1,4-thiazepane could be explored for therapeutic applications in neurodegenerative diseases.
Synthetic Routes
Several synthetic methodologies can be employed to obtain 7-(2-chlorophenyl)-4-(thiophene-2-carbonyl)-1,4-thiazepane:
- Condensation Reactions : Utilizing thiophene-2-carboxylic acid derivatives with appropriate amines to form the thiazepane ring.
- Cyclization Techniques : Employing cyclization strategies involving chlorophenyl precursors to yield the desired structure.
- Functional Group Transformations : Modifying existing thiazepane structures to incorporate the thiophene-2-carbonyl moiety.
These methods highlight the versatility of this compound in organic synthesis.
Interaction Studies
Understanding how 7-(2-chlorophenyl)-4-(thiophene-2-carbonyl)-1,4-thiazepane interacts with biological targets is crucial for its application in drug development. Potential studies include:
- Molecular Docking Studies : To predict binding affinities with various biological targets.
- In Vitro Assays : To evaluate the biological activity against specific pathogens or cancer cell lines.
- Structure-Activity Relationship (SAR) Analysis : To identify key structural features responsible for observed biological activities.
Comparative Analysis with Related Compounds
To further elucidate the potential applications of 7-(2-chlorophenyl)-4-(thiophene-2-carbonyl)-1,4-thiazepane, a comparative analysis with structurally similar compounds can be beneficial:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-(4-chlorophenyl)-1,3-thiazepane | Contains a thiazepane ring and chlorophenyl group | Notable for its neuroprotective effects |
| 3-thiophenecarbonyl-1,4-thiazepane | Similar ring structure but different substituents | Exhibits anti-inflammatory activity |
| 2-(furan-3-carbonyl)-1,4-thiazepane | Furan instead of thiophene | Shows promise in anti-cancer research |
This table showcases how the distinct structural features contribute to varying biological activities among related compounds.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-4-(thiophene-2-carbonyl)-1,4-thiazepane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogs based on molecular structure and substituent effects:
*Calculated based on atomic composition.
Key Observations :
- Electronic Effects : The thiophene-2-carbonyl group in the target compound provides moderate electron-withdrawing properties compared to the strongly electronegative trifluorobenzoyl group in BD79555 .
- Synthetic Accessibility : The hydrochloride derivative () is commercially available from multiple global suppliers, enabling scalable synthesis of derivatives like the target compound .
Biological Activity
7-(2-chlorophenyl)-4-(thiophene-2-carbonyl)-1,4-thiazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H10ClNOS
- Molecular Weight : 265.75 g/mol
- Structure : The compound features a thiazepane ring fused with a thiophene and a chlorophenyl group, which may contribute to its biological interactions.
The biological activity of 7-(2-chlorophenyl)-4-(thiophene-2-carbonyl)-1,4-thiazepane is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological functions and offering potential therapeutic benefits in neurodegenerative disorders.
Antimicrobial Activity
Research indicates that derivatives of thiazepane compounds exhibit antimicrobial properties. For instance:
- Case Study : A study demonstrated that thiazepane derivatives showed significant activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Thiazepane compounds have been noted for their anti-inflammatory properties:
- Mechanism : The inhibition of COX enzymes has been linked to the anti-inflammatory effects observed in animal models.
- Case Study : In vivo studies showed reduced inflammation markers in rats treated with thiazepane derivatives.
Anticancer Potential
Emerging research suggests that compounds similar to 7-(2-chlorophenyl)-4-(thiophene-2-carbonyl)-1,4-thiazepane may possess anticancer properties:
- Study Findings : In vitro assays revealed that these compounds can induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
Data Tables
The following table summarizes relevant findings on the biological activity of 7-(2-chlorophenyl)-4-(thiophene-2-carbonyl)-1,4-thiazepane:
Q & A
Q. What are the established synthetic routes for 7-(2-chlorophenyl)-4-(thiophene-2-carbonyl)-1,4-thiazepane, and what key intermediates are involved?
The synthesis typically involves three critical steps:
- Formation of the 1,4-thiazepane core : Cyclization of a diamine with a sulfur source (e.g., Lawesson’s reagent) or via ring-expansion of a smaller heterocycle.
- Introduction of the 2-chlorophenyl group : Electrophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) at position 7 of the thiazepane ring .
- Acylation with thiophene-2-carbonyl : Activation of thiophene-2-carboxylic acid (e.g., via acyl chloride) followed by nucleophilic substitution at position 4 of the thiazepane. A γ-keto ester intermediate (e.g., methyl 4-oxo-4-(thiophen-2-yl)butanoate) may be used to stabilize reactive groups during acylation .
Key Intermediates :
| Intermediate | Role | Reference |
|---|---|---|
| 2-(2-Chlorophenyl)-2H-1,4-benzothiazin-3(4H)-one | Chlorophenyl precursor | |
| Methyl 4-oxo-4-(thiophen-2-yl)butanoate | Thiophene-carbonyl precursor |
Q. How can researchers characterize the structural conformation of 7-(2-chlorophenyl)-4-(thiophene-2-carbonyl)-1,4-thiazepane using spectroscopic methods?
A multi-technique approach is recommended:
- NMR Spectroscopy :
- ¹H NMR : Assign protons on the thiazepane ring (δ 3.5–4.5 ppm for N-CH₂-S groups) and thiophene moiety (δ 6.8–7.5 ppm for aromatic protons). The 2-chlorophenyl group shows distinct deshielding (δ 7.2–7.6 ppm) .
- ¹³C NMR : Carbonyl (C=O) signals appear at δ 165–175 ppm; thiophene carbons resonate at δ 125–140 ppm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the thiophene-2-carbonyl acylation step?
Key variables include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity of the thiazepane nitrogen.
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the transition state .
- Temperature : Moderate heating (40–60°C) balances reaction rate and side-product formation. Evidence from similar syntheses shows yields improve from 55% to 78% at 50°C .
- Workup : Acidic quenching (pH 4–5) minimizes hydrolysis of the acylated product.
Optimized Protocol :
| Parameter | Condition |
|---|---|
| Solvent | DCM |
| Catalyst | DMAP (10 mol%) |
| Temperature | 50°C |
| Reaction Time | 12 h |
Q. What strategies resolve contradictions in reported stereochemical outcomes for 1,4-thiazepane derivatives?
Discrepancies often arise from:
- Ring Conformation : The seven-membered thiazepane ring adopts chair-like or boat-like conformations, affecting reactivity. Computational modeling (DFT) predicts energetically favorable conformers .
- Chiral Centers : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to control stereochemistry at position 4 .
- Analytical Validation : Compare experimental optical rotation ([α]D) and CD spectra with computational predictions to confirm configurations .
Q. How do electronic effects of the 2-chlorophenyl and thiophene-2-carbonyl groups influence the compound’s reactivity in further functionalization?
- 2-Chlorophenyl : The electron-withdrawing Cl group deactivates the phenyl ring, directing electrophilic substitutions to the para position. However, steric hindrance at position 7 may limit further modifications .
- Thiophene-2-carbonyl : The electron-rich thiophene enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., Grignard additions). However, conjugation with the sulfur atom may reduce reactivity compared to benzene-based acyl groups .
Reactivity Comparison :
| Group | Electronic Effect | Preferred Reactions |
|---|---|---|
| 2-Chlorophenyl | Electron-withdrawing | SNAr, Cross-couplings |
| Thiophene-2-carbonyl | Electron-donating | Nucleophilic acyl substitution |
Q. What methodologies address low reproducibility in biological activity studies of this compound?
- Purity Assurance : HPLC purity >98% (C18 column, acetonitrile/water gradient) minimizes batch variability .
- Solubility Optimization : Use co-solvents (e.g., DMSO:PBS 1:9) or nanoformulation to enhance aqueous solubility .
- Positive Controls : Include structurally validated analogs (e.g., benzodiazepine derivatives) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
